6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by its unique structure and properties. It is a brominated derivative of tetrahydronaphthalene, featuring a hydroxyl group at the first position of the naphthalene ring. The molecular formula of this compound is , and it has a molecular weight of approximately 227.1 g/mol. This compound is relevant in various fields including organic chemistry, medicinal chemistry, and materials science due to its potential biological activities and utility in synthetic applications.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol falls under the classification of brominated phenolic compounds. It is significant in organic synthesis as a building block for more complex molecules and has been studied for its biological activities.
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves bromination reactions of tetrahydronaphthalene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions.
A general synthetic route may involve:
In an industrial context, large-scale synthesis might utilize automated reactors where parameters such as temperature, pressure, and reactant concentrations are optimized for efficiency.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions:
The reaction conditions for these transformations vary significantly depending on the desired outcome and may include solvents like dichloromethane or methanol for specific reductions.
The mechanism of action for 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with biological targets such as proteins or enzymes. The presence of the bromine atom enhances its reactivity and potential binding affinity to various biological molecules. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties. Detailed studies are needed to elucidate specific pathways and molecular interactions.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and biological studies.
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol finds applications across several scientific domains:
Research continues into its applications in drug development and other fields due to its promising characteristics.
Bromination of tetralin precursors represents the foundational approach for accessing 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. The most efficient route employs regioselective bromination of 1-tetralone derivatives followed by carbonyl reduction. In a benchmark synthesis, 6-bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 66361-67-9) undergoes stereocontrolled reduction using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/methanol (MeOH) co-solvent system at 0–20°C under inert atmosphere. This protocol achieves an 86% yield of the target alcohol, with the reaction progress monitored meticulously by TLC to ensure complete conversion. The crude product is purified via extraction (diethyl ether), washing (saturated NaCl), drying (Na₂SO₄), and recrystallization from hexanes using activated charcoal to yield crystalline product [3] .
Alternative bromination strategies exploit electrophilic aromatic substitution on 1,2,3,4-tetrahydronaphthalene itself. However, this approach suffers from regioisomeric mixtures (5-, 6-, 7-, or 8-bromo derivatives) due to comparable electronic activation at adjacent positions. Advanced directing group strategies mitigate this issue—for example, installing ortho-directing groups (e.g., carboxylic acids or silyl ethers) prior to bromination enables preferential C-6 functionalization. As demonstrated in dihydronaphthalene analogue syntheses, t-butyldimethylsilyl (TBS) ether protection of phenolic tetralones permits highly regioselective bromination (>10:1 C6:C8 selectivity) [6].
Table 1: Comparative Bromination Strategies for Tetralin Intermediates
Starting Material | Brominating Agent | Key Conditions | Regioselectivity | Yield |
---|---|---|---|---|
3,4-Dihydronaphthalen-1(2H)-one | Br₂/FeCl₃ | CH₂Cl₂, 0°C | Moderate (C6) | 60–70% |
6-Methoxytetralin | NBS/AIBN | CCl₄, reflux | Poor (mixed) | 45–55% |
TBS-protected 6-OH-tetralone | Br₂ | Acetic acid, 25°C | High (C6) | 75–80% |
1,2,3,4-Tetrahydronaphthalene | Br₂ | H₂SO₄ catalyst, dark | Low (mixed isomers) | 35–45% |
The chiral center at C1 of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol necessitates asymmetric methodologies for accessing enantiopure forms. Catalytic asymmetric hydrogenation of prochiral ketones provides the most direct route. While NaBH₄ reduction yields racemic alcohol, enantioselective reduction of 6-bromo-1-tetralone employs chiral catalysts like BINAP-Ru complexes or CBS oxazaborolidines. These systems deliver enantiomeric excesses (ee) of 80–92%, though substrate solubility and catalyst loading require optimization for scalability [3] [6].
Enzymatic resolution offers a complementary approach. Lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of racemic 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol using vinyl acetate as acyl donor. This kinetic resolution achieves >95% ee for the remaining (S)-alcohol at ~50% conversion. The acylated (R)-ester is subsequently hydrolyzed to retrieve the opposite enantiomer [2].
For multi-gram synthesis, chiral auxiliaries prove practical. Condensation of 6-bromo-1-tetralone with (1R,2S)-norephedrine forms a chiral enolizable imine. Diastereoselective reduction (NaBH₄) followed by auxiliary cleavage yields (R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol with diastereomeric ratios >95:5 [6].
Table 2: Enantioselective Approaches to 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Method | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Practical Limitations |
---|---|---|---|
CBS Oxazaborolidine Reduction | (S)-Me-CBS/BH₃·THF | 90–92% (S) | Moisture sensitivity |
BINAP-Ru Hydrogenation | [RuCl₂((S)-BINAP)]₂NEt₃ | 85–88% (R) | High pressure (50–100 psi H₂) |
Enzymatic Resolution (CALB) | Vinyl acetate, 35°C | >95% (S, unreacted alcohol) | Maximum 50% theoretical yield |
Chiral Auxiliary (Norephedrine) | (1R,2S)-Norephedrine/NaBH₄ | >95% (R) | 3-step sequence |
Modern catalytic methods overcome traditional limitations in regiocontrol during tetralin functionalization. Directed ortho-lithiation (DoM) exemplifies this: protected 1-hydroxy-1,2,3,4-tetrahydronaphthalene undergoes lithiation at C6/C8 using sec-butyllithium (–78°C, THF) with N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a chelating agent. Subsequent quenching with electrophiles (e.g., Br₂, I₂, or Cl⁺ sources) installs bromine regioselectively. This approach avoids isomer contamination prevalent in electrophilic bromination [6] [10].
Transition-metal catalyzed C–H activation provides atom-economical alternatives. Palladium(II) catalysts (e.g., Pd(OAc)₂) with oxidizing agents (e.g., PhI(OAc)₂ or K₂S₂O₈) achieve ortho-hydroxylation or acetoxylation of tetralin derivatives. For bromination, palladium(0)/copper(II) systems using NBS or CuBr₂ as bromine sources enable C6 functionalization with yields >70%. The mechanism involves concerted metallation-deprotonation (CMD) at the electron-rich C6 position [2].
Friedel-Crafts acylation/alkylation routes remain viable for constructing the tetralin core. For example, catalytic Lewis acids (AlCl₃, FeCl₃) facilitate cyclization of 4-(3-bromophenyl)butyric acids to 6-bromo-1-tetralones. Modifications include using triflic acid (TfOH) in continuous flow reactors (discussed in Section 1.4) to enhance reaction efficiency and regioselectivity [6] .
Continuous flow technology revolutionizes the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol by enhancing safety, yield, and reproducibility in hazardous or fast exothermic steps. Photochemical bromination exemplifies this: gaseous Br₂ and tetralin derivatives are mixed in a PTFE microreactor under controlled UV irradiation (254 nm). This setup achieves near-quantitative bromination at C6 with residence times <2 minutes, minimizing polybromination and HBr degradation pathways prevalent in batch reactors [2] [6].
Multi-step sequences integrate flow hydrogenation and in-line workup. For instance, 6-bromo-1-tetralone synthesis via catalytic hydrogenation (Raney Ni, 50°C, 10 bar H₂) of naphthalene derivatives proceeds in a packed-bed reactor. The output stream is directly mixed with NaBH₄ solution in a T-mixer, reducing the ketone to alcohol within 5 minutes at 30°C. An in-line liquid-liquid separator continuously removes the aqueous phase, delivering crude product for offline crystallization. This integrated approach reduces processing time from 24 hours (batch) to <30 minutes [2] [6].
Solvent-intensive steps (e.g., extractions, evaporations) benefit significantly from flow processing. Countercurrent membrane extractors replace traditional separatory funnels, reducing solvent consumption by 60%. Thin-film evaporators integrated downstream concentrate the product stream with minimal thermal degradation [6].
Table 3: Flow vs. Batch Synthesis Performance for Key Steps
Synthetic Step | Batch Method | Flow Method | Improvement |
---|---|---|---|
Bromination (C6 selectivity) | 48 h, 65°C, mixed isomers | 2 min, 25°C, UV, >95% C6 | 99% time reduction, 30% yield increase |
Ketone Reduction (NaBH₄) | 2 h, 0→25°C, manual quenching | 5 min, 30°C, in-line quenching | 94% time reduction |
Product Isolation | Multi-step extraction | Continuous L-L separation | 60% solvent reduction |
Overall Productivity | 3–5 days | 4–6 hours | 85% process intensification |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1